molecular formula C7H8BrClN2 B1380710 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine CAS No. 1335051-51-8

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine

Cat. No. B1380710
M. Wt: 235.51 g/mol
InChI Key: JJICYSQYWZTBNF-UHFFFAOYSA-N
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Description

“5-bromo-3-chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the CAS Number: 1335051-51-8 . It has a molecular weight of 235.51 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrClN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3 .

It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Selective Amination of Polyhalopyridines

A study by Ji, Li, and Bunnelle (2003) explored the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and isolated yield, indicating a potential pathway for synthesizing substituted pyridines for various scientific applications Jianguo Ji, Tao Li, W. Bunnelle, 2003.

Amination of Alkyl Substituted Halogenopyridines

The reaction of potassium amide in liquid ammonia with various methyl substituted 3- and 4-bromo(chloro)pyridines, including 5-bromo-2-t-butylpyridine, was investigated by Does and Hertog (2010). Their findings contribute to understanding the influence of substituents on the amination process, potentially guiding the synthesis of novel pyridine derivatives L. V. D. Does, H. J. Hertog, 2010.

Regioselective Displacement Reactions

Doulah et al. (2014) studied the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This research sheds light on selective substitution reactions in pyrimidine derivatives, which could be crucial for the development of new chemical entities in scientific research A. Doulah, H. Eshtiagh-hosseini, M. Mirzaei, M. Nikpour, A. Fazlara, A. Salimi, 2014.

properties

IUPAC Name

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICYSQYWZTBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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